
5-Bromo-2-fluoroaniline
Overview
Description
5-Bromo-2-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is a light yellow solid and is slightly soluble in water . It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 5-Bromo-2-fluoroaniline can be achieved through several methods:
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Hydrogenation of 2-Bromo-5-fluoronitrobenzene: : This method involves the hydrogenation of 2-Bromo-5-fluoronitrobenzene in the presence of a catalyst such as W-4 Raney nickel. The reaction is carried out in methanol with a bromine inhibitor. After the reaction, the solution is filtered, and the product is crystallized from the organic phase .
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Reduction of 5-Bromo-2-fluoronitrobenzene: : Another method involves the reduction of 5-Bromo-2-fluoronitrobenzene using iron powder and ammonium chloride in ethanol and water. The reaction mixture is agitated at 70°C for 24 hours, followed by filtration and extraction with ethyl acetate .
Chemical Reactions Analysis
5-Bromo-2-fluoroaniline undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring. Common reagents include sodium hydroxide and potassium tert-butoxide.
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Oxidation and Reduction: : It can be oxidized to form corresponding nitro compounds or reduced to form amines. Common oxidizing agents include potassium permanganate, while reducing agents include iron powder and hydrogen gas.
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Coupling Reactions: : this compound can undergo coupling reactions with diazonium salts to form azo compounds. This reaction is typically carried out in the presence of a base such as sodium carbonate.
Scientific Research Applications
Pharmaceuticals
5-Bromo-2-fluoroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Key Case Studies :
- A study highlighted its role as a precursor for synthesizing sulfonated derivatives, which have shown antibacterial activity against resistant strains of bacteria. The synthesis involved reacting this compound with amidosulfonic acid to yield bioactive compounds.
Organic Synthesis
In organic chemistry, this compound is utilized in the synthesis of complex organic molecules, including dyes and agrochemicals. Its halogen substituents enable diverse chemical reactions, such as nucleophilic substitutions and coupling reactions.
Synthesis Example :
- The compound is employed in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are valuable in pharmaceutical applications .
Reaction Type | Description |
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Nucleophilic Substitution | Bromine and fluorine can be replaced with other functional groups. |
Coupling Reactions | Used in palladium-catalyzed cross-coupling reactions to form complex structures. |
Material Science
This compound is also significant in material science, particularly for developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoroaniline is primarily related to its ability to act as an intermediate in various chemical reactions. It can interact with different molecular targets and pathways depending on the specific application. For instance, in pharmaceutical synthesis, it may be involved in the formation of active pharmaceutical ingredients that target specific enzymes or receptors .
Comparison with Similar Compounds
5-Bromo-2-fluoroaniline can be compared with other similar compounds such as:
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2-Bromo-5-fluoroaniline: : This compound has the same molecular formula but with the bromine and fluorine atoms at different positions. It exhibits similar reactivity but may have different physical properties and applications .
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4-Bromo-2-fluoroaniline: : Another isomer with bromine and fluorine at the 4th and 2nd positions, respectively. It also shows similar chemical behavior but may be used in different synthetic pathways .
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5-Bromo-2-chloroaniline: : This compound has a chlorine atom instead of fluorine. The presence of chlorine can influence the reactivity and applications of the compound .
Biological Activity
5-Bromo-2-fluoroaniline is an organic compound characterized by its halogenated aromatic structure, which has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of the biological activities associated with this compound, including its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrFN and a molecular weight of approximately 202.02 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential biological activity by influencing binding affinities to various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents can significantly affect the compound's lipophilicity and membrane permeability, facilitating cellular uptake.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : Its structural similarity to biologically active molecules allows it to function as a ligand for various receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated anilines can disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been suggested that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, a study highlighted that halogenated anilines could trigger cell cycle arrest and promote programmed cell death in specific cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated its potential as an antimicrobial agent. The compound showed notable inhibition zones in agar diffusion tests, indicating effective bacterial growth suppression.
- Cancer Cell Studies : In vitro experiments revealed that this compound could reduce proliferation rates in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
- Enzyme Interaction Studies : Research using recombinant enzymes has shown that this compound can inhibit specific kinases involved in cancer progression, providing insight into its potential therapeutic applications in oncology .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2-fluoroaniline, and how can reaction conditions be optimized?
- Methodological Answer : this compound (CAS 2924-09-6, C₆H₅BrFN) is typically synthesized via sequential halogenation of aniline derivatives. Key steps include directed ortho-metalation (DoM) strategies for regioselective bromination and fluorination. For example, fluorination can be achieved using electrophilic fluorinating agents like Selectfluor, followed by bromination with N-bromosuccinimide (NBS). Optimization involves controlling temperature (0–5°C for fluorination) and stoichiometry to minimize polyhalogenation byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.92–7.25 ppm), with NH₂ protons at δ ~5.0 ppm (exchangeable in D₂O). The fluorine substituent induces deshielding in adjacent protons .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm confirm purity and resolve impurities like dihalogenated byproducts .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 190.02 (C₆H₅BrFN⁺), with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in aromatic proton splitting patterns (e.g., J values) may arise from solvent effects or competing resonance structures. For example, in DMSO-d₆, NH₂ protons may exhibit broadening due to hydrogen bonding. Researchers should:
- Compare experimental data with computational predictions (DFT calculations for chemical shifts).
- Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts .
- Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies enhance the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom is more reactive than fluorine in Suzuki-Miyaura couplings. To achieve selectivity:
- Use Pd(PPh₃)₄ or XPhos ligands to activate the C-Br bond selectively.
- Optimize base (K₂CO₃) and solvent (toluene/ethanol) to suppress protodehalogenation.
- Monitor reaction progress via TLC to halt at mono-coupled products. For example, coupling with aryl boronic acids yields biaryl derivatives critical for pharmaceutical intermediates .
Q. How do electronic effects of substituents influence the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The electron-withdrawing fluorine destabilizes the NH₂ group, increasing susceptibility to protonation and diazotization. Storage in acidic media should be avoided to prevent decomposition.
- Basic Conditions : The bromine atom’s inductive effect stabilizes the ring against nucleophilic attack. However, prolonged exposure to strong bases (e.g., NaOH) may lead to dehalogenation. Stability studies via accelerated degradation testing (40°C/75% RH) recommend storage at 2–8°C in amber vials .
Q. What analytical techniques are optimal for detecting trace impurities in this compound batches?
- Methodological Answer :
- GC-MS : Detects volatile impurities (e.g., residual solvents like DMF) with limits of detection (LOD) <0.1%.
- ICP-OES : Quantifies heavy metal contaminants (e.g., Pd catalysts) to ppm levels.
- HPLC-PDA : Resolves non-volatile impurities (e.g., dihalogenated isomers) using gradient elution (0.1% TFA in water/acetonitrile) .
Properties
IUPAC Name |
5-bromo-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951845 | |
Record name | 5-Bromo-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-09-6 | |
Record name | 5-Bromo-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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